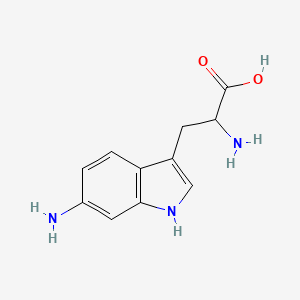

6-Aminotryptophan

描述

6-Aminotryptophan is a derivative of the essential amino acid tryptophan It features an amino group attached to the sixth position of the indole ring, which distinguishes it from other tryptophan analogs

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminotryptophan typically involves the modification of the indole ring of tryptophan. One common method is the nitration of tryptophan to form 6-nitrotryptophan, followed by reduction to yield this compound. The nitration step is usually carried out using nitric acid under controlled conditions, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods are advantageous due to their scalability and potential for cost-effective production.

化学反应分析

Types of Reactions: 6-Aminotryptophan undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form derivatives with altered electronic properties.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted tryptophan derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride can be employed.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: 6-Nitroso-tryptophan, 6-Nitro-tryptophan.

Reduction: 6-Amino-tryptophan derivatives with modified side chains.

Substitution: Various N-substituted tryptophan derivatives.

科学研究应用

6-Aminotryptophan has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a probe in studying reaction mechanisms.

Biology: Incorporated into proteins to study protein structure and function, particularly in fluorescence studies due to its unique spectral properties.

Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter pathways.

Industry: Utilized in the production of specialized dyes and pigments, as well as in the development of biosensors.

作用机制

The mechanism of action of 6-Aminotryptophan involves its incorporation into proteins, where it can influence protein folding and function. The amino group at the sixth position can form hydrogen bonds and participate in electrostatic interactions, affecting the overall stability and activity of the protein. Additionally, its unique indole structure allows it to interact with various molecular targets, including enzymes and receptors, modulating their activity and signaling pathways.

相似化合物的比较

5-Hydroxytryptophan: A hydroxylated derivative of tryptophan, known for its role as a precursor to serotonin.

7-Aminotryptophan: Another amino-substituted tryptophan analog with different positional substitution.

5-Methyltryptophan: A methylated derivative with distinct chemical properties.

Uniqueness: 6-Aminotryptophan is unique due to the position of the amino group on the indole ring, which imparts specific electronic and steric properties. This positional substitution affects its reactivity and interaction with biological molecules, making it a valuable tool in biochemical and pharmaceutical research.

属性

IUPAC Name |

2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBHVZVPIHGYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316417 | |

| Record name | 6-Aminotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7303-52-8, 2462-30-8 | |

| Record name | 6-Aminotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7303-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC67050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)

![Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate](/img/structure/B12107540.png)

![1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)

![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)

![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)